molecular formula C11H17NO3 B2687724 Tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate CAS No. 204132-37-6

Tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate

Cat. No.: B2687724
CAS No.: 204132-37-6
M. Wt: 211.261
InChI Key: CDFOYUMGBSSYSV-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .


Synthesis Analysis

Two efficient and scalable synthetic routes to previously unknown bifunctional this compound have been described . Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1- C - or 1,1- N -bis-nucleophiles .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a spirocyclic scaffold, which includes azetidine and cyclobutane rings . This structure is significant as it provides a novel entry point to compounds that can access chemical space complementary to piperidine ring systems .


Chemical Reactions Analysis

The synthesis of this compound involves the reduction of a nitrile intermediate with lithium aluminum hydride to furnish the primary amine, which spontaneously displaced the tosyl group to ring close and form the azaspiro heptane derivative .

Scientific Research Applications

Synthetic Approaches and Methodologies

  • Synthetic Routes to Bifunctional Compounds : Meyers et al. (2009) developed two efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This compound serves as a versatile starting point for further selective derivatization, enabling access to novel compounds that complement piperidine ring systems (M. Meyers et al., 2009).
  • Regioselective Cycloaddition : Molchanov and Tran (2013) described the regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate, yielding substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates as a mixture of diastereoisomers (A. Molchanov & T. Tran, 2013).

Utility in Medicinal Chemistry and Drug Design

  • Enantioselective Synthesis for Antiviral Applications : López et al. (2020) described a catalytic and enantioselective method for preparing the (S)-4-methyleneproline scaffold, a key element in the industrial synthesis of the antiviral drug ledipasvir. This approach highlights the compound's relevance in creating bioactive molecules (B. López et al., 2020).
  • Amino Acid Analogues for Drug Design : Radchenko et al. (2010) synthesized amino acids derived from 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, adding to the family of sterically constrained amino acids for chemistry, biochemistry, and drug design applications (D. Radchenko et al., 2010).

Innovative Synthetic Methodologies

  • Conformationally Constrained Amino Acids : Hart and Rapoport (1999) reported the synthesis of a glutamic acid analogue from L-serine, showcasing the versatility of spirocyclic and bicyclic scaffolds in synthesizing constrained amino acid derivatives for potential pharmaceutical applications (B. P. Hart & H. Rapoport, 1999).

Future Directions

The future directions for Tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate could involve its use in the synthesis of pharmaceuticals, such as CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating . Additionally, it could be used in the development of novel compounds accessing chemical space complementary to piperidine ring systems .

Properties

IUPAC Name

tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-8(13)7-11(12)5-4-6-11/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFOYUMGBSSYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=O)CC12CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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